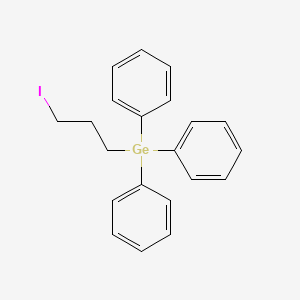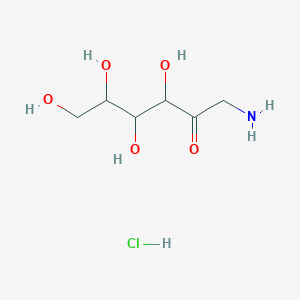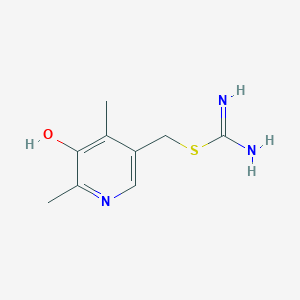
(3-Iodopropyl)(triphenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodopropyl)(triphenyl)germane typically involves the reaction of triphenylgermane with 3-iodopropyl halide under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the iodide ion replaces a leaving group on the triphenylgermane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Iodopropyl)(triphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted by other nucleophiles.
Oxidation and Reduction: The germanium center can undergo oxidation or reduction, altering its oxidation state.
Coupling Reactions: It can participate in coupling reactions to form larger organogermanium compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a (3-aminopropyl)(triphenyl)germane derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Iodopropyl)(triphenyl)germane is used as a precursor for the synthesis of other organogermanium compounds. It serves as a building block in the construction of complex molecular architectures.
Biology and Medicine
Research into the biological and medicinal applications of organogermanium compounds is ongoing. These compounds are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Wirkmechanismus
The mechanism by which (3-Iodopropyl)(triphenyl)germane exerts its effects depends on the specific application. In chemical reactions, the germanium center can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its organogermanium moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylgermane: Lacks the 3-iodopropyl group, making it less reactive in certain substitution reactions.
(3-Iodopropyl)trimethoxysilane: Contains a silicon atom instead of germanium, leading to different chemical properties and reactivity.
Terphenyl: An aromatic hydrocarbon with a similar structural motif but without the germanium center.
Uniqueness
(3-Iodopropyl)(triphenyl)germane is unique due to the presence of both the germanium center and the 3-iodopropyl group
Eigenschaften
CAS-Nummer |
827032-65-5 |
|---|---|
Molekularformel |
C21H21GeI |
Molekulargewicht |
472.9 g/mol |
IUPAC-Name |
3-iodopropyl(triphenyl)germane |
InChI |
InChI=1S/C21H21GeI/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
InChI-Schlüssel |
BXXVHMXTMWWOAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge](CCCI)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)



![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)

![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)

![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)
![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)

